molecular formula C15H25N3O B1252157 (1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine

(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine

Cat. No.: B1252157
M. Wt: 263.38 g/mol
InChI Key: RIKCMKYTGBHVSX-IHRRRGAJSA-N
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Description

(1S)-2-[(2S,5R)-2-(AMINOMETHYL)-5-PROP-1-YN-1-YLPYRROLIDIN-1-YL]-1-CYCLOPENTYL-2-OXOETHANAMINE is a complex organic compound belonging to the class of alpha amino acid amides This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrrolidine ring, and an aminomethyl group

Scientific Research Applications

(1S)-2-[(2S,5R)-2-(AMINOMETHYL)-5-PROP-1-YN-1-YLPYRROLIDIN-1-YL]-1-CYCLOPENTYL-2-OXOETHANAMINE has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-[(2S,5R)-2-(AMINOMETHYL)-5-PROP-1-YN-1-YLPYRROLIDIN-1-YL]-1-CYCLOPENTYL-2-OXOETHANAMINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through a coupling reaction.

    Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-[(2S,5R)-2-(AMINOMETHYL)-5-PROP-1-YN-1-YLPYRROLIDIN-1-YL]-1-CYCLOPENTYL-2-OXOETHANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of (1S)-2-[(2S,5R)-2-(AMINOMETHYL)-5-PROP-1-YN-1-YLPYRROLIDIN-1-YL]-1-CYCLOPENTYL-2-OXOETHANAMINE involves its interaction with specific molecular targets. One known target is dipeptidyl peptidase 4, an enzyme involved in various physiological processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating related pathways.

Comparison with Similar Compounds

Similar Compounds

    Alpha Amino Acid Amides: Compounds such as N-acylpyrrolidines and tertiary carboxylic acid amides share structural similarities.

    Azacyclic Compounds: These compounds contain nitrogen atoms within a ring structure, similar to the pyrrolidine ring in the compound.

Uniqueness

The uniqueness of (1S)-2-[(2S,5R)-2-(AMINOMETHYL)-5-PROP-1-YN-1-YLPYRROLIDIN-1-YL]-1-CYCLOPENTYL-2-OXOETHANAMINE lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

(2S)-2-amino-1-[(2S,5R)-2-(aminomethyl)-5-prop-1-ynylpyrrolidin-1-yl]-2-cyclopentylethanone

InChI

InChI=1S/C15H25N3O/c1-2-5-12-8-9-13(10-16)18(12)15(19)14(17)11-6-3-4-7-11/h11-14H,3-4,6-10,16-17H2,1H3/t12-,13-,14-/m0/s1

InChI Key

RIKCMKYTGBHVSX-IHRRRGAJSA-N

Isomeric SMILES

CC#C[C@H]1CC[C@H](N1C(=O)[C@H](C2CCCC2)N)CN

SMILES

CC#CC1CCC(N1C(=O)C(C2CCCC2)N)CN

Canonical SMILES

CC#CC1CCC(N1C(=O)C(C2CCCC2)N)CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine
Reactant of Route 2
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine
Reactant of Route 3
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine
Reactant of Route 4
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine
Reactant of Route 5
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine
Reactant of Route 6
Reactant of Route 6
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine

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